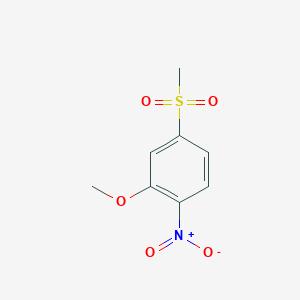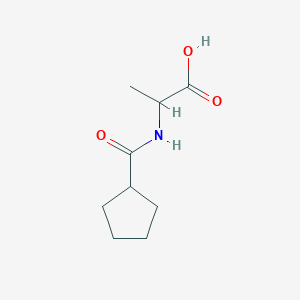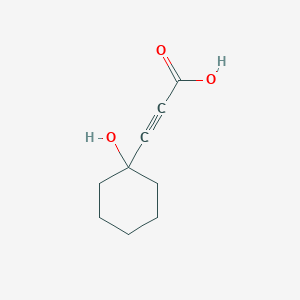
3-(1-Hydroxycyclohexyl)prop-2-ynoic acid
説明
3-(1-Hydroxycyclohexyl)prop-2-ynoic acid, also known as HCPA, is a compound that has gained significant attention in recent years due to its potential biomedical and industrial applications. It contains a total of 24 bond(s); 12 non-H bond(s), 2 multiple bond(s), 1 double bond(s), 1 triple bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 tertiary alcohol(s) .
Molecular Structure Analysis
The molecular structure of 3-(1-Hydroxycyclohexyl)prop-2-ynoic acid consists of 24 atoms. There are 12 Hydrogen atom(s), 9 Carbon atom(s), and 3 Oxygen atom(s). The chemical formula can therefore be written as: C9H12O3 . The molecule contains 1 double bond, 1 triple bond, 1 six-membered ring, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 tertiary alcohol .Physical And Chemical Properties Analysis
The molecular formula of 3-(1-Hydroxycyclohexyl)prop-2-ynoic acid is C9H12O3 . The molecular weight is 168.19 g/mol.科学的研究の応用
Synthesis and Characterization of Hydroxy Acids
- A study by Fujita et al. (1978) demonstrated the synthesis of 3-hydroxy acids from ketones and carboxylic acids, achieving high yields. They synthesized 2-(1′-hydroxycyclohexan-1′-yl) propionic acid in 98.3% yield from cyclohexanone and propionic acid. This research illustrates the potential of 3-hydroxy acids in various chemical syntheses (Fujita, Suga, Watanabe, & Yanagi, 1978).
Exploration of Lactones and Unsaturated Acids
- The same study also explored the reaction of 3-hydroxy acids with acidic materials to produce γ-butyrolactones and 3,4-unsaturated carboxylic acids. This research contributes to understanding the chemistry of lactones and unsaturated acids (Fujita, Suga, Watanabe, & Yanagi, 1978).
Molecular Recognition and Spectroscopy
- Khanvilkar and Bedekar (2018) used optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol for molecular recognition of enantiomers of acids, including α-substituted carboxylic acids. This study demonstrates the use of hydroxycyclohexyl compounds in NMR and fluorescence spectroscopy for isomer discrimination, highlighting their potential in molecular recognition (Khanvilkar & Bedekar, 2018).
Surface Engineering of Metal-Oxide Nanomaterials
- He et al. (2019) reported the use of prop-2-ynoic acid in gas-phase covalent functionalization of metal-oxide nanomaterials. This research opens up possibilities for tuning the surface properties of nanomaterials for various applications (He, Janzen, Bai, & Teplyakov, 2019).
Application in Organic Synthesis
- A study by Nobuhara (1969) focused on the synthesis of flavorous nature of some 4- and 5-substituted-5-hydroxy-2-enoic acid lactones. This research highlights the application of such compounds in the synthesis of flavor and fragrance compounds (Nobuhara, 1969).
特性
IUPAC Name |
3-(1-hydroxycyclohexyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8(11)4-7-9(12)5-2-1-3-6-9/h12H,1-3,5-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWVRMMNSOVDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Hydroxycyclohexyl)prop-2-ynoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



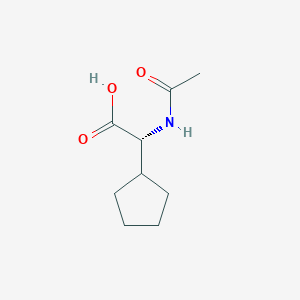
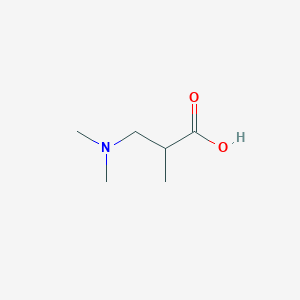
![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3119619.png)
![5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B3119622.png)



